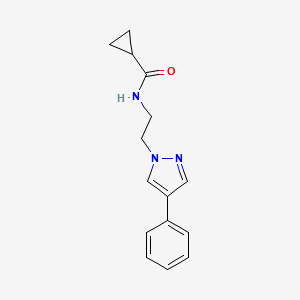

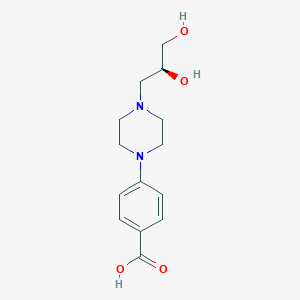

N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide, also known as PEP005, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. PEP005 belongs to a class of compounds called ingenols, which are derived from the sap of the Euphorbia peplus plant.

Scientific Research Applications

Catalysis in Organic Synthesis

The pyrazole moiety of this compound can be utilized in the synthesis of NNN pincer palladium(II) complexes . These complexes have shown efficiency in catalyzing Heck coupling reactions . The ability to facilitate such reactions makes this compound valuable for creating complex organic molecules, which can be used in pharmaceuticals and materials science.

Antimicrobial Agents

Compounds containing the pyrazole group have been reported to exhibit antimicrobial properties . This suggests that N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide could be a precursor in developing new antimicrobial agents that combat resistant strains of bacteria and other pathogens.

Anti-inflammatory and Analgesic Applications

Pyrazole derivatives are known for their anti-inflammatory and analgesic effects . Research into this compound could lead to the development of new medications that provide relief from pain and inflammation, with potential applications in treating chronic conditions like arthritis.

Anticancer Research

The structural features of pyrazole-containing compounds have been associated with anticancer activity . By studying N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide, scientists may discover novel therapeutic agents that can target and inhibit the growth of cancer cells.

Development of Herbicides

Pyrazole compounds have also been found to possess herbicidal properties . This compound could be investigated for its efficacy in controlling weed growth, providing an alternative to current herbicidal chemicals in agriculture.

Antioxidant Properties

The pyrazole ring is known to contribute to antioxidant activity . Research into this compound could yield insights into its capacity to neutralize free radicals, which is beneficial in preventing oxidative stress-related diseases.

Mechanism of Action

Target of Action

Compounds with similar structures, such as those containing a pyrazole moiety, have been reported to interact with various biological targets . These targets can include enzymes, receptors, and other proteins, which play crucial roles in various biological processes.

Mode of Action

It’s known that pyrazole derivatives can interact with their targets in a variety of ways, often leading to changes in the target’s function . This can result in a wide range of biological effects, depending on the specific target and the nature of the interaction.

Biochemical Pathways

Compounds with similar structures have been reported to affect various biochemical pathways . These can include signaling pathways, metabolic pathways, and others. The downstream effects of these interactions can vary widely, depending on the specific pathway and the nature of the interaction.

Pharmacokinetics

The pharmacokinetic properties of a compound can have a significant impact on its bioavailability, efficacy, and safety . Factors that can influence these properties include the compound’s chemical structure, its interactions with biological targets, and the characteristics of the biological system in which it is administered.

Result of Action

The effects of a compound at the molecular and cellular level can be diverse, depending on the specific targets it interacts with and the nature of these interactions .

Action Environment

Environmental factors can significantly influence the behavior of a compound in a biological system . These can include factors such as temperature, pH, the presence of other compounds, and more.

properties

IUPAC Name |

N-[2-(4-phenylpyrazol-1-yl)ethyl]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O/c19-15(13-6-7-13)16-8-9-18-11-14(10-17-18)12-4-2-1-3-5-12/h1-5,10-11,13H,6-9H2,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTDGYXKRLORDBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NCCN2C=C(C=N2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

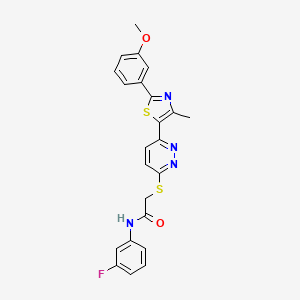

![N-((5-phenylisoxazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2877489.png)

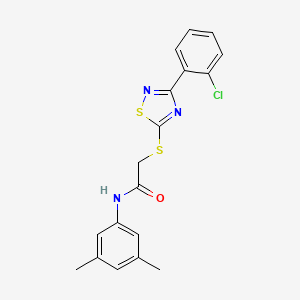

![Methyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2877496.png)

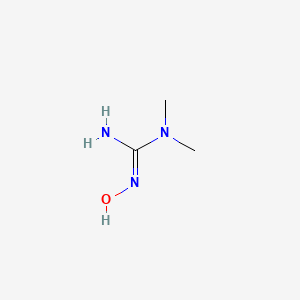

![[5-(2,2-Difluoroethoxymethyl)-1-methylpyrazol-4-yl]methanamine](/img/structure/B2877502.png)

![2,6-dichloro-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]benzohydrazide](/img/structure/B2877512.png)